molecular formula C7H16N2O B1265843 1-Butyl-3,3-dimethylurea CAS No. 52696-91-0

1-Butyl-3,3-dimethylurea

Cat. No. B1265843
CAS RN: 52696-91-0
M. Wt: 144.21 g/mol
InChI Key: XJQKHXXRLQIHMS-UHFFFAOYSA-N
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Description

1-Butyl-3,3-dimethylurea is a chemical compound that participates in various chemical reactions due to its unique structure. Its significance lies in its applications in chemical synthesis and material science, where it serves as a precursor or intermediate in the formation of more complex molecules.

Synthesis Analysis

The synthesis of 1-Butyl-3,3-dimethylurea and related compounds involves Mannich reactions and other synthetic strategies. For instance, 1-n-Butyl-3-p-tosylurea does not incorporate secondary amines significantly in its normal Mannich reaction under alkaline conditions. Instead, compounds like 3-n-butyl-2-oxo-1, 5-di-p-tosyl-perhydro-1, 3, 5-triazine are mainly formed, usually in good yields (Ebi, Brain, & Udeala, 1996).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in understanding the molecular structure of 1-Butyl-3,3-dimethylurea derivatives. These analyses provide insights into the compound's geometry, electronic structure, and intermolecular interactions, crucial for predicting reactivity and designing further synthetic applications.

Chemical Reactions and Properties

1-Butyl-3,3-dimethylurea undergoes various chemical reactions, highlighting its versatility. For instance, its reactivity with carbon disulfide and subsequent alkylation leads to the synthesis of carbodithioates, illustrating its role in forming sulfur-containing compounds (El Ashry et al., 2011).

Scientific Research Applications

Application 1: NO Gas Capture

  • Summary of Application : 1,3-Dimethylurea is used in the synthesis of ionic liquids for efficient and reversible capture of NO gas .
  • Methods of Application : A series of ionic liquids was synthesized by 1,3-dimethylurea and tetrabutylphosphonium bromide with different mole ratios (1:1, 2:1, and 3:1). Their NO absorption and desorption properties were studied at a temperature from 30 to 70°C and atmospheric pressure .
  • Results or Outcomes : These synthesized ionic liquids exhibited excellent reversibility and high NO solubility, such as 1.173 mol of absorbed NO/mol of ionic liquids (3:1) at 40°C and 101.3 kPa .

Application 2: Polymorphism Study

  • Summary of Application : The presence of water in 1,3-dimethylurea (DMU) powder led to the large depression of the transition temperature between the two enantiotropically related polymorphic forms of DMU (Form II → Form I) from 58 °C to 25 °C .
  • Methods of Application : The study involved the construction of the DMU–water temperature-composition phase diagram .
  • Results or Outcomes : This case study shows that thermodynamics rather than kinetics is responsible for this significant temperature drop .

Safety And Hazards

1-Butyl-3,3-dimethylurea is moderately toxic by the intraperitoneal route . It has been reported to have experimental teratogenic and reproductive effects . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

1-Butyl-3,3-dimethylurea, as a urea derivative, has potential applications in various fields such as pharmaceuticals, textiles, and herbicides . Its future directions could involve exploring these applications further and improving its synthesis methods .

properties

IUPAC Name

3-butyl-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKHXXRLQIHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200658
Record name 1-Butyl-3,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3,3-dimethylurea

CAS RN

52696-91-0
Record name 1-Butyl-3,3-dimethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-3,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
福井美園, 山本芙美代, 滝谷玲子… - 共立薬科大学研究 …, 1979 - koara.lib.keio.ac.jp
Title 1-Nitroso-1-butyl-3, 3-dimethylureaおよび1-nitroso-1-butylureaのin vitroによる分解 Sub Title Author 福井, 美 Page 1 Title 1-Nitroso-1-butyl-3, 3-dimethylureaおよび1-nitroso-1-butylureaの …
Number of citations: 4 koara.lib.keio.ac.jp
福井美園 - 1980 - koara.lib.keio.ac.jp
Title 発白血病性化合物1-ニトロソ-1-ブチル尿素誘導体の研究 : 第2報1-ニトロソ-1-ブチル-3, 3-ジメ Page 1 Title 発白血病性化合物1-ニトロソ-1-ブチル尿素誘導体の研究 : 第2報1-ニトロソ-1-…
Number of citations: 3 koara.lib.keio.ac.jp
福井美園, 滝谷玲子, 多田敬三 - 共立薬科大学研究年報/共立薬科大学 …, 1981 - cir.nii.ac.jp
発白血病性化合物1-ニトロソー1-ブチル尿素誘導体の研究-2-1-ニトロソー1-ブチルー3,3-ジメチル尿素のBuffer Solution中の分解-1- | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[…
Number of citations: 0 cir.nii.ac.jp
中外製藥, 線合研, 水室育三, 池田勇五, 柴元靖… - jstage.jst.go.jp
いて国立衡畿○ 永松国助, 城声靖雅福岡大· 藥土岐智28U11-4 Triazolam の代謝における種差について第一化字藥品・東海研○ 江角凱夫, 黑派敏, 閔根貞夫, 南保俊雄千葉大· 藥北川晴雄28U11…
Number of citations: 0 www.jstage.jst.go.jp

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